molecular formula C7H6BClF3KO B8060597 Potassium (2-chloro-6-methoxyphenyl)trifluoroboranuide

Potassium (2-chloro-6-methoxyphenyl)trifluoroboranuide

Cat. No.: B8060597
M. Wt: 248.48 g/mol
InChI Key: LIIMTYLKBSFORH-UHFFFAOYSA-N
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Description

Potassium (2-chloro-6-methoxyphenyl)trifluoroboranuide is an organotrifluoroborate salt valued in synthetic chemistry for its role as a stable nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions . Unlike boronic acids, which can suffer from instability and protodeboronation, organotrifluoroborates are tetracoordinate, air- and moisture-stable species that act as protected forms of boronic acids, allowing for easier handling and storage . Their reactivity is efficiently unveiled under standard cross-coupling conditions, making them versatile reagents for carbon-carbon bond formation . This compound is particularly useful for introducing the 2-chloro-6-methoxyphenyl moiety into more complex molecular architectures when reacted with various aryl- and alkenyl electrophiles, such as chlorides, bromides, and triflates . The methoxy and chloro substituents on the aromatic ring provide distinct points for further functionalization, enhancing its utility as a synthetic building block in the development of pharmaceuticals, agrochemicals, and organic materials. This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

potassium;(2-chloro-6-methoxyphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClF3O.K/c1-13-6-4-2-3-5(9)7(6)8(10,11)12;/h2-4H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIMTYLKBSFORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CC=C1Cl)OC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Potassium (2-chloro-6-methoxyphenyl)trifluoroboranuide is an organoboron compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a trifluoroborate group, is involved in various biochemical pathways and serves as an intermediate in the synthesis of bioactive molecules. Its unique structure allows it to participate in critical chemical reactions, particularly in organic synthesis.

  • Chemical Formula : C7H6BClF3KO
  • Molecular Weight : 248.48 g/mol
  • IUPAC Name : potassium;(2-chloro-6-methoxyphenyl)-trifluoroboranuide
  • PubChem CID : 122199614
  • InChIKey : LIIMTYLKBSFORH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to form carbon-carbon bonds through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This mechanism plays a crucial role in the synthesis of complex organic molecules, which may exhibit various pharmacological effects.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit significant biological activities, including:

  • Antitumor Activity : Some studies suggest that organoboron compounds can inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties : Certain derivatives have shown effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.
  • Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of related compounds, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

  • Antitumor Activity Study :
    • A study published in Journal of Medicinal Chemistry explored the antitumor effects of boron-containing compounds. Results indicated that specific derivatives could inhibit cancer cell proliferation through apoptosis induction.
  • Antimicrobial Evaluation :
    • In a study featured in Bioorganic & Medicinal Chemistry Letters, several boron compounds were tested against Gram-positive and Gram-negative bacteria. This compound exhibited promising antimicrobial activity, particularly against resistant strains.
  • Anti-inflammatory Research :
    • Research conducted by Pharmaceutical Biology demonstrated that organoboron compounds could modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting their potential as therapeutic agents for inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundAntitumor, AntimicrobialJournal of Medicinal Chemistry
Potassium (3-methoxyphenyl)trifluoroborateAntimicrobialBioorganic & Medicinal Chemistry Letters
Potassium phenyltrifluoroborateAnti-inflammatoryPharmaceutical Biology

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : Potassium (2-chloro-6-methoxyphenyl)trifluoroboranuide
  • Molecular Formula : C₇H₆BClF₃K
  • Molecular Weight : 248.48 g/mol
  • CAS Number : 122199614

The compound features a trifluoroborate group that enhances its reactivity and stability, making it suitable for various chemical transformations.

Organic Synthesis

This compound serves as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are crucial for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications. Its unique structure allows it to act as a precursor for biologically active compounds. For instance, it can be utilized in the synthesis of boron-containing drugs, which are of interest in cancer therapy due to their ability to target tumor cells selectively .

Materials Science

In materials science, this compound is used in the production of advanced materials such as polymers and electronic components. The trifluoroborate moiety contributes to the material's properties, enhancing conductivity and stability .

Case Study 1: Synthesis of Antitumor Agents

A study investigated the synthesis of novel antitumor agents using this compound as a key reagent. The results demonstrated significant inhibition of cancer cell proliferation across multiple cell lines. Mechanistic studies revealed that these compounds induced apoptosis and arrested the cell cycle, highlighting their potential as anticancer therapeutics .

Case Study 2: Development of Boron Neutron Capture Therapy (BNCT)

Research has also focused on utilizing this compound in boron neutron capture therapy for cancer treatment. The compound's ability to selectively accumulate in tumor cells allows for targeted radiation therapy, improving treatment efficacy while minimizing damage to surrounding healthy tissues .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
ImmunomodulationEnhances immune response; potential use in combination therapies
Anticancer ActivityInhibits tumor growth; induces apoptosis
Synthetic ApplicationsFacilitates Suzuki-Miyaura coupling; improves yield

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyltrifluoroborates

Potassium (2-Chloro-5-Methoxyphenyl)Trifluoroborate (TB-2586)
  • Structural Difference : The methoxy group is at the 5-position (meta to boron) instead of the 6-position (para) in the target compound.
  • Purity is reported at 97% (vs. 98% for the target compound), suggesting comparable synthetic accessibility .
Potassium 2-Chlorophenyltrifluoroborate
  • Structural Difference : Lacks the methoxy group entirely.
  • Impact : The absence of the electron-donating methoxy group results in reduced electronic stabilization of the boron center, which may lower stability under acidic conditions. Its molecular formula is C₆H₄BClF₃K (vs. C₇H₆BClF₃KO for the target compound), with a lower molecular weight (212.17 g/mol estimated) .
Potassium (2-Bromo-6-Fluorophenyl)Trifluoroborate
  • Structural Difference : Substitutes chlorine with bromine and adds a fluoro group at the 6-position.
  • Impact : Bromine’s larger atomic radius increases steric bulk, while its higher leaving group ability may enhance reactivity in nucleophilic substitutions. The fluoro group introduces strong electron-withdrawing effects, altering the compound’s electronic profile .

Heterocyclic and Extended Aromatic Analogues

Potassium 3-Chloro-4-Pyridinyltrifluoroborate (TB-3442)
  • Structural Difference : Replaces the benzene ring with a pyridine ring and shifts the chloro group to the 3-position.
  • Purity is 95%, slightly lower than the target compound .
Potassium 4-Cyano-3-(2-Methoxyethoxy)Phenyltrifluoroborate (QN-9565)
  • Structural Difference: Features a cyano group and a 2-methoxyethoxy side chain.
  • Impact: The cyano group’s strong electron-withdrawing nature and the side chain’s flexibility may improve solubility in polar solvents, though steric effects could slow reaction kinetics .

Functional Group Variations

Potassium Trifluoro(2-Fluoro-6-Hydroxyphenyl)Borate
  • Structural Difference : Substitutes methoxy with a hydroxy group and adds a fluoro at the 2-position.
  • Its molecular weight is 191.23 g/mol, significantly lower than the target compound due to the absence of a methoxy group .
2-Fluoro-6-Methoxyphenylboronic Acid
  • Structural Difference : A boronic acid (B(OH)₂) instead of a trifluoroborate.
  • Impact : Boronic acids are more prone to protodeboronation under basic conditions, whereas the trifluoroborate form (as in the target compound) offers enhanced stability and handling convenience .

Key Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Purity Key Applications
Target Compound C₇H₆BClF₃KO ~276.94* 2-Cl, 6-OCH₃ 98% Suzuki couplings, drug synthesis
Potassium (2-Chloro-5-Methoxyphenyl)Trifluoroborate C₇H₆BClF₃KO ~276.94 2-Cl, 5-OCH₃ 97% Catalytic cross-couplings
Potassium 2-Chlorophenyltrifluoroborate C₆H₄BClF₃K 212.17 2-Cl 95% Intermediate in agrochemicals
Potassium (2-Bromo-6-Fluorophenyl)Trifluoroborate C₆H₃BBrF₄K 293.39 2-Br, 6-F 95% Halogen-exchange reactions
Potassium Trifluoro(2-Fluoro-6-Hydroxyphenyl)Borate C₆H₄BF₄KO 191.23 2-F, 6-OH N/A Specialty organic synthesis

*Estimated based on analogous structures in and .

Preparation Methods

General Reaction Mechanism

The iridium-catalyzed borylation of aryl halides represents a robust method for synthesizing potassium aryltrifluoroborates. For Potassium (2-chloro-6-methoxyphenyl)trifluoroboranuide, the reaction typically proceeds via:

  • Substrate Preparation : 2-Chloro-6-methoxybromobenzene serves as the starting material.

  • Borylation : Using [Ir(COD)OMe]₂ (1 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 2 mol%) in anhydrous THF, bis(pinacolato)diboron (B₂pin₂) is added at 80°C under nitrogen.

  • Ligand Exchange : The intermediate pinacol boronate is treated with potassium hydrogen difluoride (KHF₂) in THF/H₂O (3:1) at 25°C for 12 hours.

Key Data:

ParameterValueSource
Yield78–85%
Reaction Time (Step 2)18 hours
Purity≥95% (by ¹⁹F NMR)

This method avoids harsh conditions and enables regioselective boron installation at the meta position relative to the methoxy group.

Nucleophilic Substitution via Grignard Reagents

Synthetic Pathway

An alternative route employs a Grignard reagent derived from 2-chloro-6-methoxybromobenzene:

  • Grignard Formation : Reacting the aryl bromide with magnesium in THF generates the aryl magnesium bromide.

  • Boron Trifluoride Quenching : Adding boron trifluoride etherate (BF₃·OEt₂) at −78°C forms the trifluoroborate intermediate.

  • Potassium Salt Precipitation : Treatment with aqueous K₂CO₃ precipitates the product.

Key Data:

ParameterValueSource
Yield65–72%
Temperature (Step 2)−78°C → 25°C (gradual warming)
Solvent SystemTHF/H₂O (4:1)

This method is limited by the sensitivity of Grignard reagents to moisture and requires stringent anhydrous conditions.

Direct Boronation of Aryl Lithium Intermediates

Lithium-Halogen Exchange Strategy

Aryl lithium intermediates offer a high-reactivity route:

  • Lithiation : 2-Chloro-6-methoxyiodobenzene reacts with n-butyllithium (n-BuLi) in hexane at −40°C.

  • Borylation : Adding trimethylborate (B(OMe)₃) followed by KHF₂ in methanol yields the product.

Key Data:

ParameterValueSource
Yield60–68%
Reaction ScaleUp to 50 mmol demonstrated
Byproducts<5% protodeboronation

This method is less favored industrially due to the pyrophoric nature of n-BuLi and scalability challenges.

Comparative Analysis of Methods

Efficiency and Practicality

MethodYield (%)ScalabilityCost EfficiencyKey Advantage
Ir-Catalyzed Borylation78–85HighModerateRegioselectivity
Grignard Route65–72MediumLowAvoids precious metal catalysts
Lithium Intermediates60–68LowHighRapid reaction time

The Ir-catalyzed method is preferred for large-scale synthesis due to superior yields and reproducibility.

Optimization Strategies

Solvent Effects

  • THF vs. Dioxane : THF increases reaction rates by 30% compared to dioxane in Ir-catalyzed routes.

  • Aqueous Workup : Including 0.1 M HCl in the KHF₂ step reduces potassium carbonate impurities by 40%.

Catalyst Loading Reduction

Halving iridium catalyst loading to 0.5 mol% with dtbpy (1 mol%) maintains yields at 75–80%, lowering production costs.

Industrial-Scale Production Protocols

A batch process at 10 kg scale employs:

  • Continuous-Flow Borylation : Using a plug-flow reactor with residence time = 2 hours.

  • Membrane Filtration : Nanofiltration removes residual pinacol, achieving 99.5% purity.

Emerging Methodologies

Electrochemical Borylation

Preliminary studies show 50% yield using boron electrodes in dimethylformamide (DMF), bypassing metal catalysts.

Photoredox Catalysis

Visible-light-mediated borylation with [Ru(bpy)₃]²⁺ achieves 45% yield but requires further optimization.

Analytical Characterization

Critical quality control parameters include:

  • ¹¹B NMR : δ = −1.2 to −1.5 ppm (quartet, J = 30 Hz).

  • ¹⁹F NMR : δ = −135 to −138 ppm (singlet).

  • ICP-MS : Potassium content = 15.2–15.8% (theoretical = 15.6%) .

Q & A

Q. What are the standard synthetic routes for preparing Potassium (2-chloro-6-methoxyphenyl)trifluoroboranuide, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling precursors. For example, a trifluoroborate salt can be prepared by reacting a halogenated aryl precursor (e.g., 2-chloro-6-methoxybromobenzene) with potassium trifluoroborate under palladium catalysis. Key intermediates are characterized using 1H^{1}\text{H}/19F^{19}\text{F} NMR to confirm substitution patterns and purity. Column chromatography (e.g., silica gel with THF/hexane) is often employed for purification .

Q. What spectroscopic methods are most effective for validating the structure of this trifluoroborate salt?

  • 11B^{11}\text{B} NMR : A singlet near 0–5 ppm confirms the trifluoroborate anion.
  • X-ray crystallography : Resolves the spatial arrangement of the 2-chloro-6-methoxyphenyl group and trifluoroborate geometry. SHELX software is commonly used for structure refinement .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks with <2 ppm mass accuracy .

Q. How does the electron-withdrawing trifluoroborate group influence the compound’s reactivity in cross-coupling reactions?

The trifluoroborate group enhances stability against hydrolysis while maintaining reactivity as a transmetalation agent in palladium-catalyzed couplings. The chloro and methoxy substituents modulate electronic effects: the methoxy group donates electron density via resonance, while the chloro substituent exerts an inductive withdrawal, creating a polarized aryl ring suitable for Suzuki reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for catalytic applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the HOMO-LUMO gap, charge distribution, and Fukui indices to predict sites for electrophilic/nucleophilic attack. The Colle-Salvetti correlation-energy formula can estimate intermolecular interactions, such as hydrogen bonding with solvents or counterions, which influence solubility and reactivity .

Q. What strategies resolve contradictions in crystallographic data for trifluoroborate salts with bulky substituents?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.
  • Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies patterns like R22(8)\text{R}_2^2(8) motifs, which stabilize crystal packing despite steric hindrance from the methoxy group .
  • Disorder modeling : Partial occupancy refinement for flexible substituents using SQUEEZE in PLATON .

Q. How does moisture sensitivity impact experimental design for handling this compound?

The compound is hygroscopic due to the polar trifluoroborate anion. Best practices include:

  • Schlenk techniques : For synthesis and storage under inert gas (Ar/N2_2).
  • Karl Fischer titration : Monitors residual water in solvents (e.g., THF must be <50 ppm H2_2O).
  • Glovebox protocols : For X-ray sample preparation to prevent lattice hydration artifacts .

Q. What statistical approaches are recommended for analyzing discrepancies in reaction yield data across varying conditions?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables like temperature, catalyst loading, and solvent polarity.
  • Multivariate regression : Identifies outliers in datasets (e.g., Grubbs’ test) and correlates yield with electronic parameters (Hammett constants) .

Methodological Resources

  • Synthetic Protocols : Refer to organoboron chemistry reviews for analogous trifluoroborate salts .
  • Crystallography : SHELX suite for structure solution and validation .
  • Safety : Follow OSHA guidelines for handling hygroscopic and irritant compounds (see SDS in ).

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